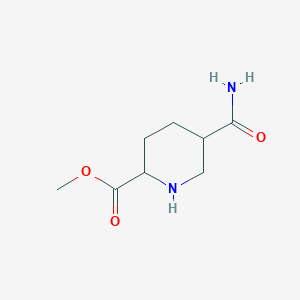

Methyl 5-carbamoylpiperidine-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O3 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

methyl 5-carbamoylpiperidine-2-carboxylate |

InChI |

InChI=1S/C8H14N2O3/c1-13-8(12)6-3-2-5(4-10-6)7(9)11/h5-6,10H,2-4H2,1H3,(H2,9,11) |

InChI Key |

KPXGHSMUKBLWTC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCC(CN1)C(=O)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Methyl 5 Carbamoylpiperidine 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin splitting patterns. For Methyl 5-carbamoylpiperidine-2-carboxylate, the spectrum would exhibit characteristic signals for the piperidine (B6355638) ring protons, the N-H protons of the ring and carbamoyl (B1232498) group, and the methyl ester protons. Protons adjacent to electronegative atoms, such as the ester and amide groups, are deshielded and appear at a higher chemical shift (further downfield). organicchemistrydata.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments. Carbonyl carbons of the ester and amide functional groups are significantly deshielded and appear far downfield. libretexts.org The carbons of the piperidine ring resonate in the aliphatic region, with their specific shifts dependent on their position relative to the nitrogen atom and the substituents. researchgate.net

Below are the anticipated chemical shifts for the primary atoms in the structure.

| Atom Type | Position | Anticipated ¹H Chemical Shift (δ, ppm) | Anticipated ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Piperidine Ring | C2-H | ~3.2 - 3.5 | ~55 - 60 |

| Piperidine Ring | C3-H₂, C4-H₂ | ~1.5 - 2.2 | ~25 - 35 |

| Piperidine Ring | C5-H | ~2.4 - 2.8 | ~40 - 45 |

| Piperidine Ring | C6-H₂ | ~2.8 - 3.1 | ~45 - 50 |

| Piperidine Ring | N1-H | Broad, ~1.5 - 3.0 | N/A |

| Methyl Ester | -OCH₃ | ~3.7 (singlet) | ~52 |

| Methyl Ester | -C=O | N/A | ~172 - 175 |

| Carbamoyl | -CONH₂ | Broad, ~7.0 and ~7.5 | N/A |

| Carbamoyl | -C=O | N/A | ~175 - 178 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR and confirming the molecular structure by revealing correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show cross-peaks connecting H-2 with H-3, H-3 with H-4, H-4 with H-5, and H-5 with H-6, confirming the sequence of protons around the piperidine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to. It allows for the definitive assignment of each carbon atom in the piperidine ring by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. princeton.edu This technique confirms the placement of the substituents. For instance, a correlation would be observed between the methyl ester protons (-OCH₃) and the ester carbonyl carbon (C=O), as well as the C-2 carbon of the ring. Similarly, correlations between the H-5 proton and the carbamoyl carbonyl carbon would verify the location of the amide group. princeton.edu

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and provides structural information based on its fragmentation pattern. For this compound (C₈H₁₄N₂O₃), the exact molecular weight is 186.1004 g/mol . In electrospray ionization (ESI), the compound would typically be observed as the protonated molecular ion [M+H]⁺ at m/z 187.

The fragmentation pattern in tandem MS (MS/MS) provides evidence for the compound's structure. libretexts.org Common fragmentation pathways would involve the neutral loss of small molecules or cleavage at the bonds adjacent to the nitrogen atom and carbonyl groups. libretexts.org

| Ion (m/z) | Proposed Identity | Fragmentation Pathway |

|---|---|---|

| 187 | [M+H]⁺ | Protonated molecular ion |

| 170 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the carbamoyl group |

| 155 | [M+H - CH₃OH]⁺ | Loss of methanol (B129727) from the methyl ester |

| 143 | [M+H - CONH₂]⁺ | Loss of the formamide (B127407) radical from the carbamoyl group |

| 128 | [M+H - COOCH₃]⁺ | Loss of the carbomethoxy radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The spectrum of this compound would display characteristic absorption bands for its key functional groups. libretexts.org The presence of two distinct carbonyl bands is a key feature, one for the ester and one for the amide, which absorb at slightly different frequencies. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Asymmetric & Symmetric Stretch | ~3350 and ~3180 (two bands) |

| N-H (Piperidine) | Stretch | ~3300 (broad) |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Ester) | Stretch | ~1735 (strong, sharp) |

| C=O (Amide I) | Stretch | ~1680 (strong) |

| N-H (Amide II) | Bend | ~1640 |

| C-O (Ester) | Stretch | 1150 - 1250 |

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique can unambiguously establish the molecular geometry, including bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure would:

Confirm Stereochemistry: It would definitively determine the relative stereochemistry of the substituents at the C2 and C5 positions, establishing whether the compound is the cis or trans isomer.

Determine Conformation: The analysis would reveal the preferred conformation of the piperidine ring, which is expected to adopt a chair conformation to minimize steric strain.

Identify Intermolecular Interactions: It would map out the network of intermolecular hydrogen bonds in the solid state. Hydrogen bonds involving the amide N-H, the piperidine N-H, and the carbonyl oxygens would play a significant role in the crystal packing.

Chiral Analysis for Enantiomeric Purity Assessment

This compound possesses two stereocenters at the C2 and C5 positions. Therefore, it can exist as a mixture of enantiomers and diastereomers. Chiral analysis is essential to determine the enantiomeric purity or enantiomeric excess (ee) of a synthesized sample.

Common methods for chiral analysis include:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most prevalent method, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation and allowing for quantification. google.com

Chiral Derivatization: The enantiomeric mixture can be reacted with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatography (HPLC or GC) or distinguished by NMR spectroscopy. researchgate.net

Computational and Theoretical Investigations of Methyl 5 Carbamoylpiperidine 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For piperidine (B6355638) derivatives, DFT methods like B3LYP are commonly used to optimize molecular geometry and calculate key electronic descriptors.

Studies on similar piperidine compounds reveal that the distribution of electron density is significantly influenced by the nature and position of substituents. For Methyl 5-carbamoylpiperidine-2-carboxylate, the electron-withdrawing nature of the carbamoyl (B1232498) and carboxylate groups would substantially impact the electrostatic potential of the piperidine ring.

Key Electronic and Reactivity Descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For piperidine derivatives, the nitrogen atom and carbonyl oxygens are typically regions of negative potential, making them susceptible to electrophilic attack.

Table 1: Representative DFT-Calculated Properties for Analogous Piperidine Structures

| Descriptor | Typical Value Range for Piperidine Derivatives | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -0.5 to -2.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 6.5 eV | Higher values suggest greater kinetic stability. |

| Electronegativity (χ) | 3.0 to 4.5 eV | Measures the power of an atom to attract electrons. |

| Chemical Hardness (η) | 2.0 to 3.25 eV | Higher values indicate lower reactivity. |

Note: These values are illustrative and derived from general findings for various piperidine derivatives. Specific values for this compound would require dedicated DFT calculations.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is crucial for understanding the structural basis of ligand-target interactions and for structure-based drug design. Docking studies on piperidine carboxamide derivatives have successfully identified potential inhibitors for various therapeutic targets, such as Anaplastic Lymphoma Kinase (ALK) researchgate.net.

In a typical docking study, the ligand (e.g., this compound) is placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy (kcal/mol). The analysis of the docked pose reveals key interactions:

Hydrogen Bonds: The carbamoyl group (-CONH2) and the ester group (-COOCH3) of the target compound are potent hydrogen bond donors and acceptors. They would likely form hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamate) in a protein's active site.

Hydrophobic Interactions: The aliphatic carbon atoms of the piperidine ring can engage in van der Waals and hydrophobic interactions with nonpolar residues like Leucine, Isoleucine, and Valine.

Electrostatic Interactions: The partial charges on the molecule, particularly on the oxygen and nitrogen atoms, can lead to favorable electrostatic interactions with charged residues in the binding pocket.

Computational studies on various piperidine derivatives have demonstrated their ability to bind to a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes nih.govtandfonline.com. For instance, docking studies of piperidine derivatives with the µ-opioid receptor have shown binding affinities ranging from -8.13 to -13.37 kcal/mol, indicating potent inhibitory potential researchgate.net.

Table 2: Example of Molecular Docking Results for Piperidine Derivatives Against a Kinase Target

| Compound Type | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Piperidine Carboxamide | Anaplastic Lymphoma Kinase (ALK) | -8.5 to -10.2 | Met1199, Gly1202, Glu1197 |

| Piperidinylpiperidine | Acetyl-CoA Carboxylase | -7.9 to -9.5 | Lys1967, Arg2119 |

| Generic Piperidine Ligand | Sigma-1 Receptor (S1R) | -7.0 to -9.1 | Glu172, Asp126, Phe107 nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are essential for predicting the activity of new, unsynthesized molecules and for optimizing lead compounds in drug discovery nih.govnih.gov.

For piperidine derivatives, numerous QSAR studies have been conducted to predict activities ranging from anticancer to cardiotoxicity researchgate.netnih.gov. These models are built by calculating a wide array of molecular descriptors (e.g., physicochemical, topological, electronic) and using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to find a correlation with experimental activity.

A 3D-QSAR study on piperidine carboxamide derivatives as ALK inhibitors, for example, highlighted the importance of steric, electrostatic, and hydrophobic fields for potent inhibition researchgate.net. Similarly, a study on piperazine-carboxamides as FAAH inhibitors yielded a robust model with high predictive power mdpi.com. The statistical quality of a QSAR model is assessed by several parameters, including the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient for an external test set (r²pred).

Table 3: Statistical Validation Parameters from a Representative 3D-QSAR (CoMSIA) Study on Piperazine-Carboxamide Inhibitors

| Statistical Parameter | Value | Indication |

|---|---|---|

| Cross-validated correlation coefficient (q²) | 0.734 mdpi.com | Good internal model robustness and predictability. |

| Non-cross-validated correlation coefficient (r²) | 0.966 mdpi.com | Strong correlation between descriptors and activity for the training set. |

| F-statistic | > 100 | High statistical significance of the model. |

| Predicted correlation coefficient (r²pred) | 0.966 mdpi.com | Excellent predictive power for external test set compounds. |

Data adapted from a CoMSIA study on FAAH inhibitors mdpi.com.

Conformational Analysis and Molecular Dynamics Simulations of the Piperidine Ring

The six-membered piperidine ring is not planar and adopts several conformations, with the "chair" form being the most stable and predominant nih.govias.ac.in. Other higher-energy conformations include the "boat" and "twist-boat" forms ias.ac.inrsc.org. The substituents on the ring dictate the preferred orientation (axial vs. equatorial) and can influence the relative stability of these conformers nih.govnih.gov.

Conformational Analysis: For this compound, both the carbamoyl and methyl carboxylate groups would have a preferred orientation to minimize steric hindrance. Computational studies on similar 2-substituted piperidines show that the energy difference between chair and twist-boat conformations can be relatively small (around 1.5-2.0 kcal/mol), suggesting that less stable conformers might be populated, especially upon binding to a protein nih.gov. The chair conformation is generally more preferred than the boat conformation for piperidine rings nih.gov.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule over time, revealing how bond lengths, angles, and conformations fluctuate under physiological conditions. For ligand-protein complexes, MD simulations are crucial for assessing the stability of the docked pose frontiersin.org. A simulation can show whether the key interactions observed in docking are maintained over time and how the ligand and protein adapt to each other's presence nih.govnih.gov. Studies on piperidine derivatives often employ MD simulations to confirm the stability of their binding within the active sites of target proteins researchgate.net.

Predictive Models for Biological Activity and Pharmacological Profiles

Beyond QSAR, other in silico tools can predict the broader biological and pharmacological profiles of a molecule based solely on its structure. These methods are valuable in the early stages of drug discovery for identifying potential therapeutic applications and off-target effects.

PASS (Prediction of Activity Spectra for Substances): This online tool predicts a wide spectrum of biological activities (pharmacological effects, mechanisms of action, toxicity) based on the structure of a compound clinmedkaz.org. The output is given as a list of potential activities with a corresponding probability of being active (Pa) or inactive (Pi). Studies on novel piperidine derivatives have used PASS to predict potential applications in treating CNS diseases, cancer, and microbial infections clinmedkaz.orgclinmedkaz.org.

SwissTargetPrediction: This is another web-based tool that predicts the most probable protein targets of a small molecule. It operates on the principle of chemical similarity, suggesting that similar molecules are likely to bind to similar proteins. For new piperidine derivatives, this tool can help identify potential targets like enzymes, receptors, and ion channels clinmedkaz.org.

Table 4: Illustrative PASS Predictions for a Generic Piperidine Carboxamide Structure

| Predicted Biological Activity | Probability to be Active (Pa) |

|---|---|

| Kinase Inhibitor | > 0.75 |

| Antineoplastic | > 0.60 |

| Antiparkinsonian | > 0.55 clinmedkaz.org |

| Nootropic | > 0.60 clinmedkaz.org |

| Voltage-gated channel blocker | > 0.50 clinmedkaz.org |

Note: These predictions are hypothetical and serve to illustrate the output of such predictive models. Actual predictions for this compound would require its specific structure to be submitted to the prediction software.

Medicinal Chemistry and Drug Discovery Research Involving Methyl 5 Carbamoylpiperidine 2 Carboxylate

Scaffold Exploration and Design Principles for Piperidine-Based Compounds

The piperidine (B6355638) ring is a foundational scaffold in medicinal chemistry, recognized for its prevalence in a vast number of pharmaceuticals. arizona.eduthieme-connect.comthieme-connect.com It is the most frequently utilized heterocycle in FDA-approved drugs, highlighting its importance as a building block in the creation of medicinal agents. arizona.edu The versatility of the piperidine scaffold stems from its ability to be readily functionalized, allowing for the exploration of three-dimensional chemical space, a desirable characteristic in modern drug discovery that seeks to move beyond flat, two-dimensional molecules. rsc.orgnih.gov

Design principles for incorporating piperidine scaffolds often focus on several key aspects:

Modulating Physicochemical Properties: The piperidine ring itself possesses both hydrophilic and lipophilic characteristics. Introducing substituents or altering their positions can effectively modify properties like pKa, logD, and logP, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com

Enhancing Biological Activity and Selectivity: The conformational flexibility of the piperidine ring, combined with the potential for introducing chiral centers, allows for precise spatial arrangements of functional groups. thieme-connect.comthieme-connect.com This stereochemical control is critical for optimizing interactions with biological targets, thereby enhancing potency and selectivity. thieme-connect.comthieme-connect.com

Exploring 3D Fragment Chemical Space: There is a growing interest in using piperidine-based fragments in fragment-based drug discovery (FBDD). rsc.orgnih.gov Synthesizing various regio- and diastereoisomers of substituted piperidines, such as methyl pipecolinates, provides a library of 3D fragments. rsc.orgnih.gov These fragments offer diverse vectors for further functionalization, enabling a more efficient exploration of chemical space compared to typical high-throughput screening libraries. rsc.org

The exploration of chiral piperidine scaffolds is particularly significant, as chirality can profoundly influence a drug's efficacy and safety. thieme-connect.comthieme-connect.com The introduction of chiral centers can lead to better adaptability to protein-binding sites, enhancing biological activity. thieme-connect.com

Structure-Activity Relationship (SAR) Studies of Methyl 5-carbamoylpiperidine-2-carboxylate Analogues

Positional scanning involves systematically altering the position and nature of substituents on the piperidine ring to map out the chemical space and identify regions of the molecule that are sensitive to modification. The goal is to optimize interactions with the target protein and improve properties like potency and selectivity. nih.gov

In a study of N-arylpiperidine-3-carboxamide derivatives, initial hit compounds were systematically modified to explore the SAR. nih.gov Key findings from such optimization efforts often reveal:

Importance of the Piperidine Core: The piperidine-3-carboxamide moiety was found to be crucial for activity, as regioisomers with a piperidine-4-carboxamide group were inactive. nih.gov Furthermore, replacing the piperidine ring with smaller rings like pyrrolidine (B122466) or azetidine (B1206935) led to a significant decrease in activity. nih.gov

Stereochemistry: The stereochemistry at chiral centers on the piperidine ring can be critical. For instance, the S-isomers of certain N-arylpiperidine-3-carboxamide derivatives showed a tenfold increase in antimelanoma activity compared to their R-isomers. nih.gov

Substituent Effects: The nature and position of substituents on appended aryl rings can dramatically influence activity. In one series, analogues with different substituents on a benzene (B151609) ring or with a pyridine (B92270) ring instead of benzene were evaluated to find the optimal modification. nih.gov For example, para-substituted analogs of certain piperidine derivatives showed varied potency, with a 4-chlorophenyl analog demonstrating comparable potency to the lead compound but with improved lipophilicity. nih.gov

The following table summarizes hypothetical SAR data for positional modifications on a piperidine scaffold, illustrating how different substituents at various positions might affect biological activity.

| Position on Piperidine Ring | Substituent | IC50 (nM) | Notes |

| 2 | -COOCH3 (as in lead) | 100 | Reference compound |

| 2 | -H | >1000 | Carboxylate is essential |

| 3 | -H | 100 | No substituent |

| 3 | -CH3 (R) | 80 | Slight improvement in potency |

| 3 | -CH3 (S) | 500 | Stereochemistry is important |

| 4 | -H | 100 | No substituent |

| 4 | -F | 150 | Halogen substitution tolerated but not beneficial |

| 5 | -CONH2 (as in lead) | 100 | Reference compound |

| 5 | -H | >1000 | Carbamide is essential |

Bioisosteric replacement is a strategy used to replace a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's ADME properties, reducing toxicity, or enhancing potency. cambridgemedchemconsulting.comnih.gov For this compound analogues, this involves exploring replacements for the carbamide (-CONH2) and carboxylate (-COOCH3) groups.

Carbamide Moiety: The carbamide group is a key hydrogen bond donor and acceptor. Bioisosteric replacements for amides are a common strategy in medicinal chemistry. In some SAR studies, replacing a basic piperidine moiety with an amide group resulted in a near-complete loss of inhibitory activity, underscoring the importance of the original group's properties, such as basicity and molecular flexibility. nih.gov

Carboxylate Moiety: The carboxylate group is often involved in crucial interactions with biological targets. However, it can also lead to poor cell permeability and oral bioavailability. drughunter.com

Tetrazoles: A widely recognized bioisostere for a carboxylic acid is the tetrazole ring. Tetrazoles have a similar pKa to carboxylic acids but can offer improved lipophilicity. nih.govdrughunter.com The spatial arrangement of the acidic proton in a tetrazole can differ from that in a carboxylic acid, potentially leading to optimized interactions with a receptor and increased potency. nih.govdrughunter.com

Other Acidic Heterocycles: Other heterocycles like 5-oxo-1,2,4-oxadiazoles can also serve as carboxylic acid bioisosteres, sometimes offering better membrane permeability than tetrazoles. drughunter.com

The table below illustrates potential outcomes of bioisosteric replacement on the carbamide and carboxylate moieties.

| Original Moiety | Bioisosteric Replacement | Rationale | Potential Outcome |

| Carbamide (-CONH2) | Thiazole | Mimic H-bonding, alter electronics | Improved metabolic stability |

| Carbamide (-CONH2) | Oxadiazole | Modulate polarity and H-bonding | Enhanced cell permeability |

| Carboxylate (-COOCH3) | Tetrazole | Mimic acidity and charge | Increased potency, altered PK |

| Carboxylate (-COOCH3) | Acylsulfonamide | Increase acidity, different geometry | Improved target engagement |

Lead Identification and Optimization Strategies Utilizing Piperidine Structures

Lead identification and optimization are critical phases in drug discovery that aim to identify and refine promising compounds into clinical candidates. danaher.comupmbiomedicals.com Piperidine-containing structures are frequently the subject of these efforts due to their favorable properties. danaher.comupmbiomedicals.com

High-throughput screening (HTS) allows for the rapid testing of large, diverse compound libraries to identify "hits"—compounds that show activity against a specific biological target. ku.eduthermofisher.com These libraries often contain a significant number of piperidine-containing molecules due to their prevalence in known drugs. researchgate.net

An HTS campaign that identified a piperidine-3-carboxamide derivative as a senescence inducer in melanoma cells serves as a practical example. nih.gov Out of approximately 110,000 chemicals screened, this piperidine-containing compound was selected as an initial hit for further development. nih.gov The success of HTS relies on the quality of the compound library, which should be optimized for structural diversity and drug-like properties, often adhering to guidelines like Lipinski's Rule of Five. ku.edu

Virtual screening is a computational approach used to search large libraries of compounds to identify those that are most likely to bind to a drug target. sciengpub.irnih.gov This method is faster and less expensive than HTS and can be broadly categorized into ligand-based and structure-based approaches. sciengpub.irmdpi.com

Ligand-Based Virtual Screening (LBVS): This method uses the structure of known active ligands to identify other compounds in a library with similar properties. mdpi.comnih.gov Techniques like quantitative structure-activity relationship (QSAR) and shape-based screening are employed. nih.gov For instance, a virtual screening campaign using SAR data from known M5 negative allosteric modulators (NAMs) successfully identified a novel piperidine-containing scaffold. nih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, molecular docking can be used to predict how well different compounds will bind to the target's active site. researchgate.net This approach was used to study piperidine carboxamide derivatives as inhibitors of anaplastic lymphoma kinase (ALK), where docking provided insights into the binding mode of the most active compounds. researchgate.net

These computational techniques, often used in combination, can effectively prioritize compounds for synthesis and biological testing, accelerating the lead discovery process. researchgate.netnih.gov

Research on this compound in Medicinal Chemistry and Drug Discovery Remains Undisclosed in Key Design Strategies

Despite the significance of the piperidine scaffold in drug development, a thorough review of scientific literature reveals a notable absence of published research specifically detailing the use of this compound in fragment-based drug design (FBDD) or rational drug design methodologies for achieving target specificity. The piperidine ring is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs. ontosight.airesearchgate.net However, specific research findings on the application of this compound within these advanced drug discovery techniques are not publicly available.

Fragment-based drug design is a powerful strategy that utilizes small chemical fragments to probe the binding sites of biological targets. These low-complexity fragments can be identified through various screening methods and then optimized and linked together to create more potent and selective lead compounds. While the general principles of FBDD are well-documented, there is no specific mention in the available literature of this compound being employed as a starting fragment or as part of a fragment library in any drug discovery program.

Similarly, rational drug design focuses on the development of drugs based on a detailed understanding of the three-dimensional structure of the biological target. This approach allows for the design of molecules with high specificity and affinity for their intended target, thereby minimizing off-target effects. The piperidine-2-carboxylate scaffold, in a broader sense, is recognized for its potential as a versatile intermediate in the synthesis of biologically active compounds. ontosight.ai However, specific studies detailing the rational design of analogs based on the this compound core for enhancing target specificity are not found in the reviewed literature.

While the piperidine moiety and its derivatives are subjects of extensive research in medicinal chemistry for a wide range of therapeutic areas, including their role as inhibitors of various enzymes and receptor modulators, the specific compound of interest, this compound, has not been the subject of detailed publications in the context of the requested advanced drug design methodologies. nih.govresearchgate.netbutantan.gov.brresearchgate.netnih.gov

The absence of such specific data precludes a detailed discussion on its application in these fields and the generation of corresponding data tables and research findings as requested. Further research and publication in this specific area would be necessary to elaborate on the role of this compound in fragment-based and rational drug design.

Biological Activity Investigations of Methyl 5 Carbamoylpiperidine 2 Carboxylate and Its Analogues Pre Clinical Focus

In Vitro Studies on Molecular Targets and Pathways

Enzyme Inhibition Assays and Mechanisms

Analogues of Methyl 5-carbamoylpiperidine-2-carboxylate have been extensively studied for their potential to inhibit various enzymes implicated in disease. A prominent area of investigation is inflammation, where compounds are designed to target enzymes in the prostaglandin (B15479496) and arachidonic acid pathways. For instance, a series of 5-methyl-2-carboxamidepyrrole-based molecules were identified as dual inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH). nih.gov Inhibition of mPGES-1 is a strategy to block the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and cancer, while avoiding the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Several of these compounds, notably 1f, 2b, 2c, and 2d, demonstrated significant inhibitory activity against mPGES-1 with IC50 values in the low micromolar range. nih.gov Similarly, substituted piperidine-1-carboxamide (B458993) derivatives have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and sEH, with some compounds showing sEH inhibition IC50 values around 0.110 µM. researchgate.net

Another significant target is carbonic anhydrase (CA), a family of enzymes involved in various physiological processes. Novel 8-substituted quinoline-2-carboxamide (B1208818) derivatives were evaluated for their inhibitory activity against four human CA isoforms (hCA). These compounds displayed potent, nanomolar-level inhibition against hCA I and hCA II. Specifically, compound 5h was a highly effective inhibitor of hCA I (Ki = 61.9 nM) and hCA II (Ki = 33.0 nM), marking it as a promising lead for developing selective inhibitors. researchgate.net

In the context of infectious diseases, pyrrolidine (B122466) carboxamides have been identified as a novel class of inhibitors against enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.gov Structure-activity relationship studies revealed that electron-withdrawing groups at the meta-position of a phenyl ring on the scaffold enhanced inhibitory activity, with a 3,5-dichloro-substituted compound showing the best activity in the series. nih.gov Furthermore, in the field of oncology, certain 2-(3-benzamidopropanamido)thiazole-5-carboxylate analogues have been discovered as potent, ATP-competitive inhibitors of the kinesin HSET (KIFC1), a motor protein essential for the survival of cancer cells with amplified centrosomes. nih.gov

Table 1: In Vitro Enzyme Inhibition by Analogues

| Enzyme Target | Compound Class | Key Findings (IC50 / Ki) |

|---|---|---|

| mPGES-1 / sEH | 5-Methyl-2-carboxamidepyrrole derivatives | Dual inhibition; IC50 values in the low µM range for mPGES-1. nih.gov |

| COX-2 / sEH | Substituted piperidine-1-carboxamide derivatives | Dual inhibition; IC50 of 0.110 µM for sEH with compound 10g. researchgate.net |

| Carbonic Anhydrase (hCA I, hCA II) | 8-Substituted quinoline-2-carboxamides | Potent inhibition; Compound 5h showed Ki of 61.9 nM (hCA I) and 33.0 nM (hCA II). researchgate.net |

| InhA (M. tuberculosis) | Pyrrolidine carboxamides | 3,5-dichloro substitution on phenyl ring yielded the most potent inhibitors. nih.gov |

| HSET (KIFC1) | 2-(3-Benzamidopropanamido)thiazole-5-carboxylate derivatives | Nanomolar biochemical potency; ATP-competitive mode of action. nih.gov |

Receptor Binding and Modulation Studies

Derivatives containing piperidine-2-carboxamide (B12353) and similar scaffolds have been investigated as modulators of key G protein-coupled receptors (GPCRs) in the central nervous system. One area of focus is the serotonin (B10506) 5-HT2C receptor (5-HT2CR), a target for neuropsychiatric and metabolic disorders. nih.gov Researchers have developed 4-phenylpiperidine-2-carboxamide analogues that act as positive allosteric modulators (PAMs) of the 5-HT2CR. These PAMs enhance the receptor's response to the endogenous ligand serotonin, representing a novel therapeutic approach. nih.govfigshare.com

The metabotropic glutamate (B1630785) receptor 5 (mGlu5) is another critical CNS target for disorders like schizophrenia, anxiety, and Parkinson's disease. nih.gov Because the orthosteric site for glutamate is highly conserved across mGlu subtypes, developing selective ligands is challenging. nih.gov Consequently, research has shifted towards allosteric modulators that bind to topographically distinct sites. nih.govnih.gov Various scaffolds, including thieno[3,2-b]pyridine-5-carboxamides, have been identified as mGlu5 negative allosteric modulators (NAMs), which reduce the receptor's activity. nih.gov Site-directed mutagenesis and computational modeling have identified key amino acid residues (e.g., P654, Y658, W784) within the transmembrane domain that govern the binding of these diverse modulators. nih.gov

Additionally, studies on imidazodiazepine derivatives, which may include a carboxylate functional group, have shown binding affinity for benzodiazepine (B76468) receptors (BzR) and kappa opioid receptors (KOR). mdpi.com The binding affinity at KOR was found to be influenced by the substituent at the C-8 position of the imidazodiazepine core. mdpi.com

Table 2: Receptor Binding and Modulation by Analogues

| Receptor Target | Compound Class | Type of Modulation | Key Findings |

|---|---|---|---|

| Serotonin 5-HT2C Receptor | 4-Phenylpiperidine-2-carboxamide analogues | Positive Allosteric Modulator (PAM) | Potentiate the effects of endogenous serotonin. nih.govfigshare.com |

| Metabotropic Glutamate Receptor 5 (mGlu5) | Thieno[3,2-b]pyridine-5-carboxamide analogues | Negative Allosteric Modulator (NAM) | Allosterically inhibit receptor activity. nih.gov |

| Benzodiazepine Receptors (BzR) | Imidazodiazepine derivatives | Ligand | Showed moderate to good binding affinity. mdpi.com |

| Kappa Opioid Receptors (KOR) | Imidazodiazepine derivatives | Ligand | Binding affinity influenced by C-8 substituents. mdpi.com |

Cell-Based Assays for Cellular Responses and Pathway Modulation (e.g., anti-proliferative activity in cancer cell lines, not human clinical)

The anti-proliferative potential of this compound analogues has been demonstrated in various cancer cell lines through cell-based assays. These assays measure the ability of a compound to inhibit cell growth and are crucial for the initial screening of potential anticancer agents. nih.gov

A series of 5-methyl-2-carboxamidepyrrole-based compounds, identified as dual mPGES-1/sEH inhibitors, were tested for their anti-proliferative effects on HCT-116 human colorectal cancer cells. nih.gov This is significant as mPGES-1 is often overexpressed in tumors and contributes to the tumor microenvironment. nih.gov Similarly, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates showed high anti-proliferative activity against breast cancer cell lines. Compound 2 exhibited an IC50 value of 0.013 µM against MCF-7 cells, while compound 3 showed a high selectivity index (SI = 19.3) for these cells compared to healthy breast epithelial cells (MCF-10A), indicating a potential therapeutic window. mdpi.com

Other thieno[2,3-b]pyridine (B153569) derivatives have also shown potent anti-proliferative activity against HCT116 and MDA-MB-231 (triple-negative breast cancer) cell lines, with the most potent molecules demonstrating IC50 concentrations of 25–50 nM. mdpi.com The proposed mechanism for these compounds involves the disruption of phospholipid metabolism via inhibition of phosphoinositide phospholipase C (PI-PLC). mdpi.com

Furthermore, the synthetic drug methyl (5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl) carbamate (B1207046) (R 17934) was found to interfere with the structure and function of microtubules in mammalian cells. This disruption of the cellular cytoskeleton leads to a direct antimitotic effect in dividing cells and disorganization of the cytoplasm in interphase cells, explaining its antitumoral activity. nih.gov

Table 3: Anti-proliferative Activity of Analogues in Cancer Cell Lines

| Compound Class | Cancer Cell Line(s) | Key Findings (IC50) | Proposed Mechanism |

|---|---|---|---|

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | MCF-7, MDA-MB-231 (Breast) | Compound 2: 0.013 µM (MCF-7); 0.056 µM (MDA-MB-231). mdpi.com | Not specified. |

| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines | HCT116 (Colorectal), MDA-MB-231 (Breast) | Compounds 7h/7i: 25–50 nM. mdpi.com | Inhibition of PI-PLC. mdpi.com |

| 5-Methyl-2-carboxamidepyrrole derivatives | HCT-116 (Colorectal) | Tested based on promising mPGES-1 inhibition. nih.gov | mPGES-1/sEH inhibition. nih.gov |

In Vivo Preclinical Studies (Animal Models) for Efficacy Research

Investigation of Pharmacological Effects in Disease Models (e.g., anti-inflammatory, analgesic, anticonvulsant, antimicrobial, antiviral, anticancer activities in animal models)

While in vitro studies provide foundational data, in vivo preclinical studies in animal models are essential to evaluate the pharmacological effects of compounds in a complex biological system. For analogues of this compound, in vivo data points toward potential therapeutic applications in oncology.

Preclinical investigations with the antimicrotubular agent methyl (5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl) carbamate (R 17934) have been conducted in a wide range of experimental tumor systems. These animal studies revealed that malignant cells are more susceptible to the compound's effects than the nonmalignant cells of the host, suggesting a degree of cancer cell selectivity. nih.gov This selectivity is a critical attribute for potential anticancer drugs, as it can lead to a wider therapeutic window. The compound's activity in these models is attributed to its direct antimitotic effect on dividing cancer cells and its ability to disrupt the subcellular organization of non-dividing cells. nih.gov

The in vitro profiles of other analogues strongly suggest potential for in vivo efficacy in other disease areas. For example, compounds that dually inhibit mPGES-1 and sEH, or COX-2 and sEH, are based on a promising strategy to block inflammation. nih.govresearchgate.net Similarly, the potent in vitro inhibition of InhA by pyrrolidine carboxamides provides a strong rationale for their investigation in animal models of tuberculosis. nih.gov The modulation of the 5-HT2C receptor by piperidine-2-carboxamide PAMs suggests potential efficacy in animal models of obesity and substance use disorders. nih.gov

Evaluation of Target Engagement and Efficacy in Animal Studies

Confirming that a drug candidate interacts with its intended molecular target in a living organism (target engagement) is a crucial step in preclinical development. For analogues of this compound, some studies have successfully demonstrated target engagement and subsequent efficacy in animal models.

In the context of CNS disorders, a 4-phenylpiperidine-2-carboxamide analogue (compound 12), which acts as a 5-HT2CR PAM, was evaluated for in vivo efficacy. Its ability to engage its target was established in a drug discrimination assay, a sophisticated behavioral pharmacology model. In this study, the compound demonstrated the ability to potentiate the effects of a selective 5-HT2CR agonist, confirming that it was active at its intended target in vivo and produced a measurable pharmacological response. figshare.com

For the anticancer agent R 17934, which targets microtubules, the observation that it is more effective against malignant cells than normal host cells in experimental animals provides indirect evidence of target engagement and efficacy. nih.gov The greater susceptibility of tumor cells, which are often characterized by rapid proliferation, aligns with the compound's antimitotic mechanism of action. nih.gov While direct measurement of microtubule disruption in vivo was not detailed, the observed anti-tumor effect serves as a functional readout of the compound's activity.

Mechanistic Studies of Biological Activity

Recent preclinical investigations have delved into the nuanced mechanisms through which this compound and its structural relatives exert their biological effects. These studies are fundamental to characterizing the compound's pharmacological profile.

Identification of Specific Biological Pathways Influenced by the Compound

The identification of specific biological pathways modulated by this compound is a key objective of ongoing preclinical research. Based on the activity of structurally similar compounds, potential pathways of interest include those involved in neurotransmission and cellular signaling. For example, compounds with a piperidine (B6355638) core are known to interact with various receptors and ion channels in the central nervous system. However, definitive evidence linking this compound to a specific pathway is yet to be established and requires further targeted studies.

Comparative Biological Activity of Stereoisomers of this compound

The stereochemistry of this compound is a critical determinant of its biological activity. The presence of chiral centers in the piperidine ring means that different stereoisomers can exhibit distinct pharmacological profiles.

Preclinical studies on stereoisomers of analogous compounds have demonstrated significant differences in their biological effects. For instance, in a study of a related dihydropyridine (B1217469) derivative containing a piperidinyl ester, the (+)-alpha isomer, specifically the (S,S)-configuration, was found to be 30 to 100 times more potent in its hypotensive activity compared to the (-)-alpha isomer in spontaneously hypertensive rats. nih.gov This highlights the stereospecificity of the interaction with its biological target, likely a calcium channel. nih.gov Although this data is for an analogue, it underscores the importance of evaluating the individual stereoisomers of this compound to fully understand its therapeutic potential.

Table 1: Comparative Hypotensive Activity of Stereoisomers of a Structurally Related Dihydropyridine Piperidinyl Ester

| Stereoisomer | Relative Potency |

| (+)-alpha [(S,S)-1] | High |

| (-)-alpha | Low |

| beta-isomer | Little to no activity |

Further research is necessary to isolate and characterize the specific biological activities of each stereoisomer of this compound to determine the most promising candidate for further development.

Pharmacokinetic and Metabolism Research of Methyl 5 Carbamoylpiperidine 2 Carboxylate Pre Clinical Focus

In Vitro Metabolism Studies Using Liver Microsomes or Hepatocytes (non-human)

In the early stages of drug discovery, in vitro metabolism studies are crucial for predicting how a compound will be processed in the body. These studies typically utilize liver microsomes or hepatocytes from various non-human species to simulate the metabolic environment of the liver, which is the primary site of drug metabolism. Such studies help in identifying potential metabolites and understanding the metabolic pathways of a new chemical entity.

It is important to note that, based on a comprehensive review of publicly available scientific literature, specific experimental data from in vitro metabolism studies conducted on Methyl 5-carbamoylpiperidine-2-carboxylate using non-human liver microsomes or hepatocytes have not been reported. The following sections describe the well-established methodologies and the nature of the data that would be generated from such studies.

The primary goal of in vitro metabolism studies is to identify the metabolites formed from a parent compound. This is typically achieved by incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture using advanced analytical techniques, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). The high resolution and sensitivity of these methods allow for the detection and structural elucidation of metabolites, even at low concentrations.

In a typical study, the following metabolites might be anticipated for a compound like this compound, arising from common phase I and phase II metabolic reactions:

Hydroxylation: Addition of a hydroxyl (-OH) group to the piperidine (B6355638) ring or other parts of the molecule.

Demethylation: Removal of the methyl group from the ester moiety.

Hydrolysis: Cleavage of the ester or amide bond.

Glucuronidation: Conjugation with glucuronic acid, a common phase II reaction that increases water solubility and facilitates excretion.

Sulfation: Conjugation with a sulfonate group, another important phase II pathway.

An illustrative data table for the identification of metabolites is presented below. Please note this is a hypothetical representation.

| Hypothetical Metabolite ID | Proposed Biotransformation | Analytical Method |

| M1 | Hydroxylation on the piperidine ring | HPLC-MS/MS |

| M2 | O-demethylation of the ester | HPLC-MS/MS |

| M3 | Hydrolysis of the ester to a carboxylic acid | HPLC-MS/MS |

| M4 | Hydrolysis of the carbamoyl (B1232498) group | HPLC-MS/MS |

| M5 | Glucuronide conjugate of a hydroxylated metabolite | HPLC-MS/MS |

Once metabolites are identified, the next step is to piece together the metabolic pathways. This involves understanding the sequence of enzymatic reactions that convert the parent drug into its various metabolites. By identifying the enzymes responsible for these transformations (e.g., specific cytochrome P450 isoforms), researchers can predict potential drug-drug interactions.

For a compound like this compound, a plausible metabolic pathway could involve initial phase I oxidation reactions (like hydroxylation) followed by phase II conjugation reactions (like glucuronidation) of the newly formed hydroxyl groups. Ester and amide hydrolysis would represent alternative primary metabolic routes.

In Vivo Pharmacokinetic Studies in Animal Models

Following in vitro characterization, in vivo pharmacokinetic (PK) studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate in a whole organism. These studies provide critical data on bioavailability, plasma protein binding, and the volume of distribution.

A review of the available scientific literature indicates a lack of specific in vivo pharmacokinetic data for This compound in any animal models. The subsections below describe the importance of these PK parameters and how they are typically determined.

An example of a summary data table for in vivo pharmacokinetic parameters is provided below. This table is for illustrative purposes only.

| Parameter | Species 1 (e.g., Rat) | Species 2 (e.g., Dog) |

| Bioavailability (%) | Data not available | Data not available |

| Plasma Protein Binding (%) | Data not available | Data not available |

| Volume of Distribution (L/kg) | Data not available | Data not available |

| Clearance (mL/min/kg) | Data not available | Data not available |

| Half-life (h) | Data not available | Data not available |

Research on Drug-Like Properties and Predictive Models

In modern drug discovery, computational models are extensively used to predict the drug-like properties of compounds at a very early stage. These in silico tools can forecast various ADME parameters, helping to prioritize compounds with favorable pharmacokinetic profiles for further development. These predictions are often based on the chemical structure of the molecule.

Specific research employing predictive models for the drug-like properties of This compound has not been identified in the public domain. However, general in silico tools and quantitative structure-activity relationship (QSAR) models are frequently applied to classes of compounds like piperidine derivatives to predict their behavior. researchgate.netchemjournal.kz These models can provide estimates for properties such as solubility, permeability, and potential for inhibiting or being metabolized by key drug-metabolizing enzymes.

A hypothetical table of predicted drug-like properties for this compound, based on commonly used computational models, is shown below.

| Property | Predicted Value | Significance |

| Molecular Weight | 186.21 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five) |

| LogP (octanol-water partition coefficient) | Data not available | Indicates lipophilicity, affecting absorption and distribution |

| Hydrogen Bond Donors | 2 | Within the range for good oral bioavailability (Lipinski's Rule of Five) |

| Hydrogen Bond Acceptors | 4 | Within the range for good oral bioavailability (Lipinski's Rule of Five) |

| Polar Surface Area (PSA) | 80.8 Ų | Influences membrane permeability and oral absorption |

Future Directions and Research Perspectives for Methyl 5 Carbamoylpiperidine 2 Carboxylate

Development of Novel Synthetic Strategies for Enhanced Efficiency and Scalability

The synthesis of polysubstituted piperidines is a critical area of modern organic chemistry. nih.gov For a compound like Methyl 5-carbamoylpiperidine-2-carboxylate, future research will focus on moving beyond traditional multi-step methods towards more efficient, scalable, and stereoselective strategies. Recent advancements in synthetic chemistry offer several promising approaches that could be adapted for its synthesis. medhealthreview.comnews-medical.net

Key strategies include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and efficiency. tandfonline.com Organocatalyzed MCRs have been successfully used to create highly functionalized piperidines and could be adapted to build the specific substitution pattern of the target molecule. nih.gov

Catalytic C-H Functionalization: This modern technique allows for the direct modification of carbon-hydrogen bonds on the piperidine (B6355638) ring, offering a more direct route to complex derivatives. researchgate.net Strategies involving rhodium-catalyzed C-H insertion or biocatalytic C-H oxidation could provide novel pathways to synthesize or further diversify this compound. medhealthreview.comresearchgate.net

Biosynthesis-Inspired Strategies: Drawing inspiration from natural product synthesis, methods like the three-component vinylogous Mannich reaction have been developed to assemble multi-substituted chiral piperidines with high stereoselectivity. rsc.orgrsc.org Such approaches could be invaluable for controlling the stereochemistry at positions 2 and 5 of the piperidine ring.

Industrial-scale production presents its own challenges, including ensuring batch-to-batch consistency, controlling trace impurities, and managing supply chain vulnerabilities for specialized reagents. pmarketresearch.com Future synthetic development must therefore address not only the chemical pathway but also the robustness required for large-scale manufacturing. pmarketresearch.com

Table 1: Modern Synthetic Strategies Applicable to Piperidine Scaffolds

| Synthetic Strategy | Description | Potential Advantages for Synthesis |

|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants are combined in a one-pot reaction to form a complex product. nih.gov | High efficiency, atom economy, reduced number of purification steps. nih.gov |

| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-heteroatom bond. researchgate.net | Fewer synthetic steps, access to novel derivatives. researchgate.net |

| Biocatalytic Oxidation | Use of enzymes to selectively introduce functional groups (e.g., hydroxyl groups) onto the piperidine ring. medhealthreview.com | High selectivity, environmentally friendly conditions. medhealthreview.com |

| Biosynthesis-Inspired Cyclization | Mimicking natural enzymatic pathways to construct the piperidine ring with high stereocontrol. rsc.orgrsc.org | Excellent stereoselectivity, access to chiral compounds. rsc.org |

Exploration of New Therapeutic Areas and Biological Targets

The piperidine scaffold is present in drugs targeting a wide array of diseases, including those affecting the central nervous system (CNS), cancer, and infectious diseases. researchgate.netgoogle.com The specific functional groups of this compound—a methyl ester and a carbamoyl (B1232498) (carboxamide) group—suggest several promising areas for therapeutic investigation. Piperidine carboxamides, in particular, have been explored for neuroprotective, antimicrobial, and anti-inflammatory effects. ontosight.airesearchgate.net

Potential therapeutic areas and targets for exploration include:

Oncology: The carbamoyl moiety is a key feature in various enzyme inhibitors. Research could explore the potential of this compound as an inhibitor of targets like human double minute 2 (HDM2), a key negative regulator of the p53 tumor suppressor. researchgate.netthieme-connect.com Additionally, some piperidine-3-carboxamide derivatives have been shown to induce senescence in melanoma cells, suggesting a potential pro-senescent therapeutic strategy. nih.gov

Infectious Diseases: Piperidine derivatives have been successfully developed as HIV-1 protease inhibitors and antimalarial agents that target parasite-specific enzymes like phosphatidylinositol 4-kinase (PI4K). nih.govacs.org The potential of this compound against such targets could be investigated.

Metabolic Diseases: Highly functionalized piperidines have been identified as potent α-glucosidase inhibitors, a target for managing diabetes. nih.gov This represents another viable avenue for screening.

Neurodegenerative Diseases: Compounds with piperidine structures are being investigated for the treatment of Alzheimer's disease, for instance, by targeting acetylcholinesterase (AChE). ajchem-a.com The neuroprotective potential of piperidine carboxamides makes this a logical area for future study. ontosight.ai

Table 2: Potential Therapeutic Targets Based on Piperidine Scaffolds

| Therapeutic Area | Potential Biological Target | Rationale for Exploration |

|---|---|---|

| Oncology | HDM2-p53 Protein-Protein Interaction | Piperidine cores are effective scaffolds for designing HDM2 inhibitors. researchgate.netthieme-connect.com |

| Senescence Induction Pathways | N-arylpiperidine-3-carboxamide derivatives induce senescence in melanoma cells. nih.gov | |

| Infectious Diseases | HIV-1 Protease | Piperidine-based ligands can fit into the active site of the viral enzyme. nih.gov |

| Plasmodium PI4K | A validated target for antimalarial piperidine-containing compounds. acs.org | |

| Metabolic Disorders | α-Glucosidase | Functionalized piperidines have shown potent inhibitory activity. nih.gov |

| Neurodegeneration | Acetylcholinesterase (AChE) | N-substituted piperidine analogs are explored as anti-Alzheimer's agents. ajchem-a.com |

Integration of Advanced Computational and Experimental Methodologies

Modern drug discovery relies on the synergy between computational and experimental techniques to accelerate the identification and optimization of lead compounds. For this compound, a future research program would integrate these methodologies from the outset.

The typical workflow would involve:

In Silico Design and Screening: Computational tools would be used to predict the compound's potential biological activities. This includes molecular docking studies to simulate the binding of the compound to the active sites of various target proteins (e.g., kinases, proteases). nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, built from data on existing piperidine derivatives, could predict the compound's potency and guide the design of a focused library of analogs. researchgate.net

Chemical Synthesis: Guided by computational predictions, the most promising derivatives would be synthesized. This stage would employ the efficient synthetic strategies discussed in section 8.1 to create a small, diverse library of related compounds for testing.

Experimental Validation: The synthesized compounds would be evaluated using a combination of high-throughput screening (HTS) and high-content screening (HCS) assays to identify biological activity. nih.gov HTS allows for the rapid testing of thousands of compounds against a specific target, while HCS provides more detailed, image-based data on the compound's cellular effects. nih.gov

This integrated approach allows for a more rational, hypothesis-driven exploration of the compound's therapeutic potential, saving time and resources compared to traditional, purely experimental screening methods. nih.gov

Challenges and Opportunities in Piperidine-Based Compound Research

Despite the success of piperidine-based drugs, significant challenges and opportunities remain in this research area.

Challenges:

Stereochemical Complexity: The synthesis of piperidines with multiple chiral centers, such as this compound, requires precise control of stereochemistry, which remains a formidable synthetic challenge. nih.govrsc.org

Scalability and Cost: Many advanced catalytic systems used for piperidine synthesis rely on expensive precious metals, and scaling these processes from the lab to industrial production can be difficult and costly. news-medical.netpmarketresearch.com

Predicting Biological Roles: It can be challenging to determine whether the piperidine ring is a core part of the pharmacophore responsible for binding or if it primarily serves to orient other functional groups or improve pharmacokinetic properties. mdpi.com

Opportunities:

Exploring New Chemical Space: The development of novel synthetic methods like C-H functionalization and biocatalysis is opening up access to previously unattainable piperidine derivatives, vastly expanding the chemical space available for drug discovery. medhealthreview.comresearchgate.net

Chiral Drug Design: The strategic use of chiral piperidine scaffolds can significantly enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce off-target toxicity. researchgate.netthieme-connect.com

Targeting Complex Diseases: The rigid, three-dimensional structure of the piperidine ring makes it an ideal scaffold for designing inhibitors of challenging targets, such as protein-protein interactions, which are often implicated in cancers and other diseases. thieme-connect.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.